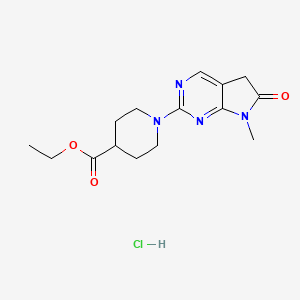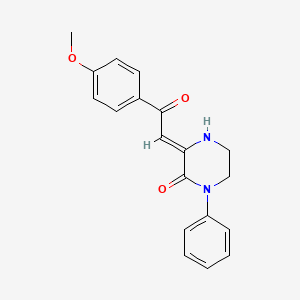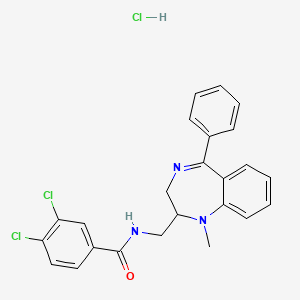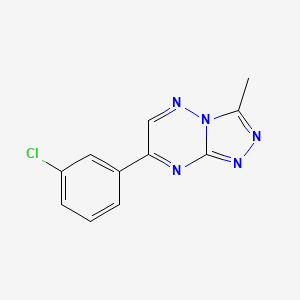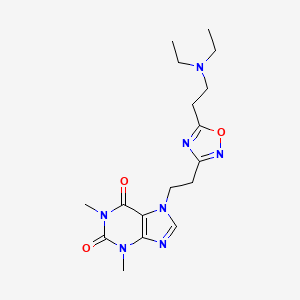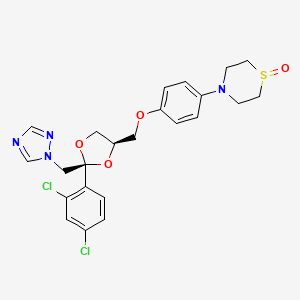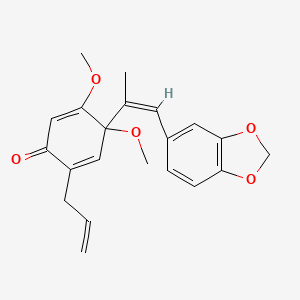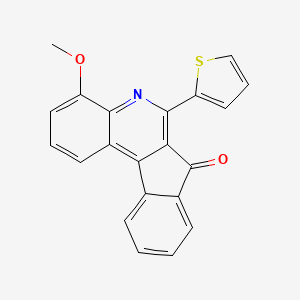
7H-Indeno(2,1-c)quinolin-7-one, 4-methoxy-6-(2-thienyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7H-Indeno(2,1-c)quinolin-7-one, 4-methoxy-6-(2-thienyl)- is a complex organic compound that belongs to the indenoquinoline family This compound is characterized by its unique structure, which includes an indenoquinoline core substituted with a methoxy group and a thienyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Indeno(2,1-c)quinolin-7-one, 4-methoxy-6-(2-thienyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
7H-Indeno(2,1-c)quinolin-7-one, 4-methoxy-6-(2-thienyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxy and thienyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted indenoquinoline derivatives.
Aplicaciones Científicas De Investigación
7H-Indeno(2,1-c)quinolin-7-one, 4-methoxy-6-(2-thienyl)- has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mecanismo De Acción
The mechanism of action of 7H-Indeno(2,1-c)quinolin-7-one, 4-methoxy-6-(2-thienyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or DNA, leading to modulation of biological processes. For example, it may inhibit enzyme activity or interfere with cellular signaling pathways, resulting in therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-6-(4-methylphenyl)-7H-indeno(2,1-c)quinolin-7-one
- 6-Ethyl-4-methyl-7H-indeno(2,1-c)quinolin-7-one
- 6-(2-(Dimethylamino)ethyl)amino-3-hydroxy-7H-indeno(2,1-c)quinolin-7-one
Uniqueness
7H-Indeno(2,1-c)quinolin-7-one, 4-methoxy-6-(2-thienyl)- is unique due to its specific substitution pattern, which imparts distinct chemical properties and potential applications. The presence of the methoxy and thienyl groups differentiates it from other indenoquinoline derivatives, influencing its reactivity and biological activity.
Propiedades
Número CAS |
128404-83-1 |
|---|---|
Fórmula molecular |
C21H13NO2S |
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
4-methoxy-6-thiophen-2-ylindeno[2,1-c]quinolin-7-one |
InChI |
InChI=1S/C21H13NO2S/c1-24-15-9-4-8-14-17-12-6-2-3-7-13(12)21(23)18(17)20(22-19(14)15)16-10-5-11-25-16/h2-11H,1H3 |
Clave InChI |
YLNCGMHEYUMRHG-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC2=C3C4=CC=CC=C4C(=O)C3=C(N=C21)C5=CC=CS5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




